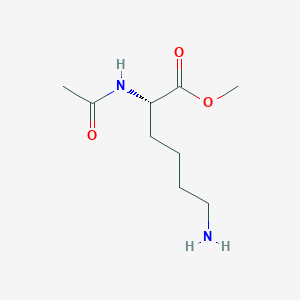
N(alpha)-acetyl-L-lysine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(alpha)-acetyl-L-lysine methyl ester is an alpha-amino acid ester obtained by formal condensation of the carboxy group of N(alpha)-acetyl-L-lysine with the hydroxy group of methanol. It is a L-lysine derivative, an alpha-amino acid ester, a member of acetamides, a methyl ester and a primary amino compound. It is a conjugate base of a N(alpha)-acetyl-L-lysine methyl ester(1+).
Applications De Recherche Scientifique
Antifibrinolytic Activities
N(α)-acetyl-L-lysine methyl ester (NALME) has been studied for its antifibrinolytic activity, particularly in comparison to other agents like epsilon-amino-n-caproic acid and tranexamic acid. NALME differs in its mode of action, primarily inhibiting the amidase activity of plasmin, miniplasmin, and streptokinase-plasmin complex, without affecting other enzymes such as alpha-thrombin or tissue plasminogen activator. This suggests its potential as a unique antifibrinolytic agent due to its specific action on the plasmin active site (Anonick, Vasudevan, & Gonias, 1992).
Enzyme Kinetics and Interaction
NALME has been used to study the kinetics of enzyme interactions. In one study, the actions of alpha and beta-trypsin on a series of NALME substrates were investigated, revealing that NALME can influence the kinetic constants in the presence of these enzymes. Such studies contribute to understanding the 'induced fit' hypothesis in enzymatic reactions and the interactions between enzymes and substrates (Green & Tomalin, 1976).
Synthesis of Iron-Binding Constituents
NALME has been involved in the synthesis of important compounds like Nε-acetyl-Nε-hydroxy-L-lysine, an iron-binding constituent found in microbial siderophores. The synthesis process involving NALME highlights its role in producing complex molecules with significant biological importance (Hu & Miller, 1994).
Photocyclization Reactions
In a study, N(α)-Acetyl-Ne-(2-anthraquinonyl)-L-lysine methyl ester, a derivative of NALME, underwent a unique photocyclization reaction, demonstrating NALME's role in complex chemical processes that produce novel compounds. Such reactions can have implications in synthetic chemistry and materials science (Maruyama, Hashimoto, & Tamiaki, 1990).
DNA-Protein Cross-Link Studies
NALME has been used to study DNA-protein cross-link (DPC) formation, specifically the structural aspects of these cross-links. This application is crucial for understanding the mechanisms of DNA damage and repair at the molecular level (Xu, Muller, Ye, & Burrows, 2008).
Proteomic Analysis
NALME derivatives have been used in proteomic analysis, especially in differentiating between peptides with acetylated or methylated lysines. This is important in the study of post-translational modifications, which are crucial for understanding protein function and regulation (Zhang et al., 2004).
Ligand Binding Studies
NALME has been utilized in NMR studies of ligand binding, specifically in the binding of various ligands to the human plasminogen kringle 4 domain. This contributes to our understanding of the molecular interactions and binding affinities in biological systems (Petros, Ramesh, & Llinás, 1989).
Propriétés
Numéro CAS |
6072-02-2 |
|---|---|
Nom du produit |
N(alpha)-acetyl-L-lysine methyl ester |
Formule moléculaire |
C9H18N2O3 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
methyl (2S)-2-acetamido-6-aminohexanoate |
InChI |
InChI=1S/C9H18N2O3/c1-7(12)11-8(9(13)14-2)5-3-4-6-10/h8H,3-6,10H2,1-2H3,(H,11,12)/t8-/m0/s1 |
Clé InChI |
HHOLXTXLQMKUGJ-QMMMGPOBSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CCCCN)C(=O)OC |
SMILES |
CC(=O)NC(CCCCN)C(=O)OC |
SMILES canonique |
CC(=O)NC(CCCCN)C(=O)OC |
Séquence |
K |
Synonymes |
ALME alpha-acetyl-L-lysine methyl ester alpha-acetyllysine methyl ester alpha-acetyllysine methyl ester monohydrochloride, (D-Lys)-isomer alpha-acetyllysine methyl ester monohydrochloride, (L-Lys)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B1658295.png)
![N-[(1H-Indol-2-yl)methyl]-1,2-dimethyl-1H-benzimidazol-5-amine](/img/structure/B1658297.png)
![4-Acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B1658298.png)
![N-acetyl-2-[2-(4-bromophenyl)-2-oxoethoxy]benzamide](/img/structure/B1658302.png)
![3-[(4Z)-4-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B1658303.png)
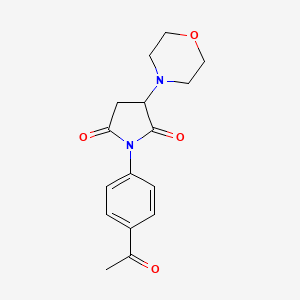
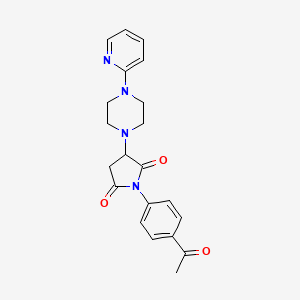
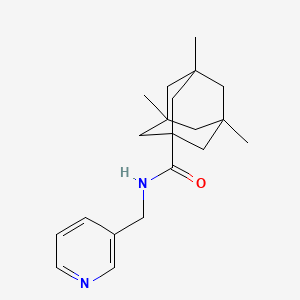
![(Z)-2-(morpholine-4-carbonyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B1658310.png)
![4-[3-(4-Methylphenyl)-1-adamantyl]-1,3-thiazol-2-amine](/img/structure/B1658312.png)
![N-[(1E)-2-(2-hydroxyphenyl)-1-azavinyl][2-(phenylamino)phenyl]carboxamide](/img/structure/B1658313.png)
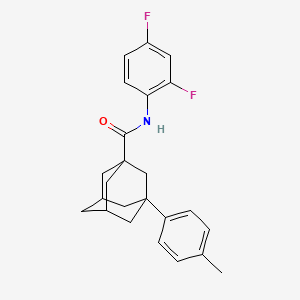
![4-[2-(5-bromo-2-hydroxybenzylidene)hydrazino]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B1658316.png)